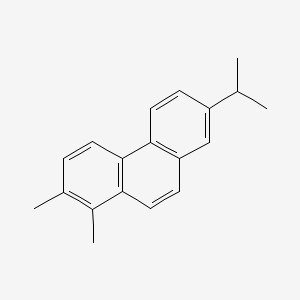
2-Methylretene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylretene is an organic compound with the molecular formula C₁₉H₂₀ It is a derivative of retene, a polycyclic aromatic hydrocarbon The structure of this compound consists of a methyl group attached to the second carbon of the retene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylretene can be synthesized through several methods. One common approach involves the alkylation of retene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of retene derivatives followed by selective methylation. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylretene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while halogenation can produce halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methylretene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylretene involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, influencing cellular processes. The exact pathways depend on the context of its application, such as its role in drug development or its effects on environmental systems.
Comparación Con Compuestos Similares
Retene: The parent compound of 2-Methylretene, with similar structural features but lacking the methyl group.
1-Methylretene: Another methylated derivative of retene, differing in the position of the methyl group.
Polycyclic Aromatic Hydrocarbons (PAHs): A broader class of compounds with multiple fused aromatic rings, sharing some chemical properties with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. Its distinct structure allows for targeted studies and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
66292-08-8 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1,2-dimethyl-7-propan-2-ylphenanthrene |
InChI |
InChI=1S/C19H20/c1-12(2)15-6-10-18-16(11-15)7-9-17-14(4)13(3)5-8-19(17)18/h5-12H,1-4H3 |
Clave InChI |
JSRSVEDODQZAOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



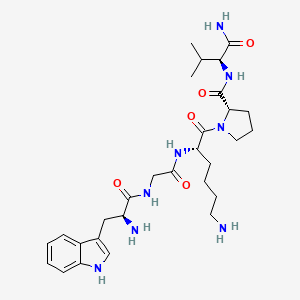
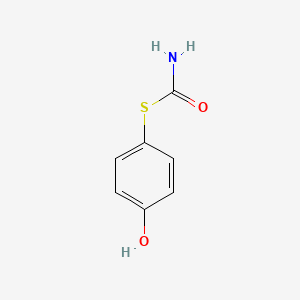
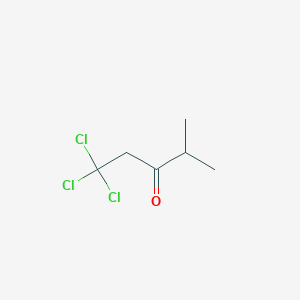
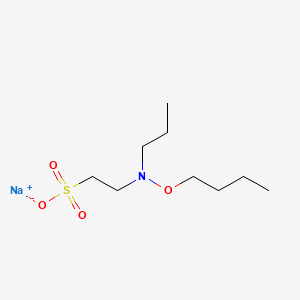
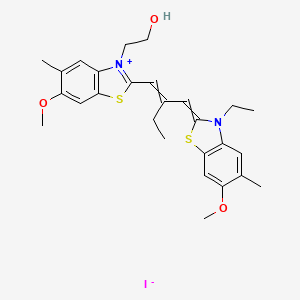
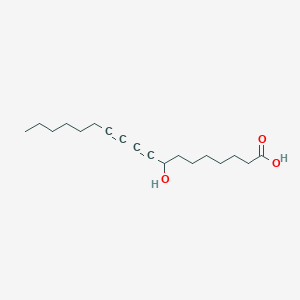
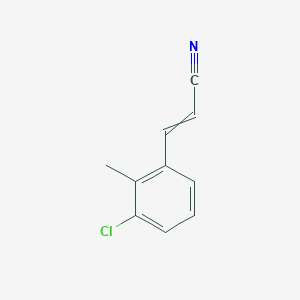
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
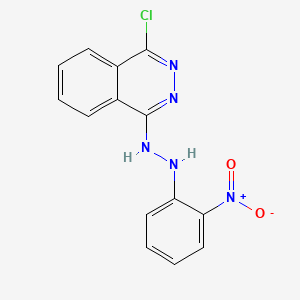

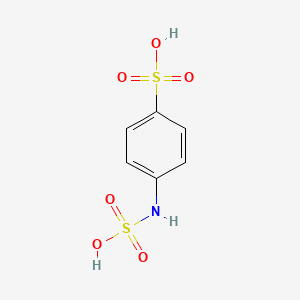

-](/img/structure/B14484288.png)
